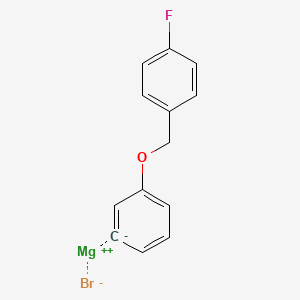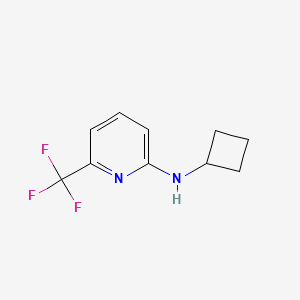
C32H38Fno2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C32H38FNO2 is a complex organic molecule This compound is characterized by its unique structure, which includes a fluorine atom, a nitrogen atom, and an oxygen atom, along with a substantial hydrocarbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C32H38FNO2 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Hydrocarbon Backbone: This step involves the construction of the hydrocarbon skeleton through a series of carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylation or Grignard reactions.
Introduction of Functional Groups: The fluorine, nitrogen, and oxygen atoms are introduced through specific reactions. For instance, fluorination can be achieved using reagents like diethylaminosulfur trifluoride, while nitrogen and oxygen functionalities can be introduced through amination and oxidation reactions, respectively.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, .
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
C32H38FNO2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C32H38FNO2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It is explored for its therapeutic potential, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of C32H38FNO2 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity, while the nitrogen and oxygen atoms can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
C32H38FNO2: can be compared with other similar compounds, such as:
C32H38ClNO2: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
C32H38FNO3: This compound has an additional oxygen atom, which can influence its solubility and chemical stability.
C32H38F2NO2: This compound has an additional fluorine atom, which can enhance its lipophilicity and membrane permeability.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H38FNO2 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
N-[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]-3-(4-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C32H38FNO2/c1-32(2)23-28(18-20-36-32)27(21-24-9-5-3-6-10-24)17-19-34-31(35)22-30(25-11-7-4-8-12-25)26-13-15-29(33)16-14-26/h3-16,27-28,30H,17-23H2,1-2H3,(H,34,35) |
InChI-Schlüssel |
HGCMFMSRDUFGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)F)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


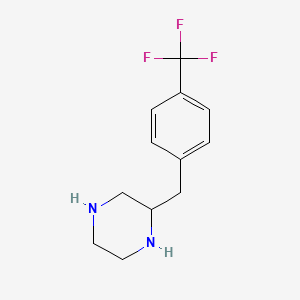
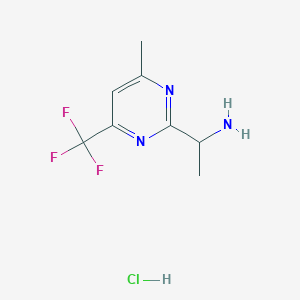

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
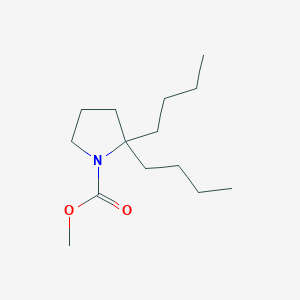
![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)
